molecular formula C19H22N2O3 B268893 N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Numéro de catalogue B268893
Poids moléculaire: 326.4 g/mol
Clé InChI: DRSOOVHTYQZUEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide, also known as Darapladib, is a small molecule inhibitor that targets Lp-PLA2, an enzyme involved in the development of atherosclerosis. Atherosclerosis is a chronic inflammatory disease that affects the arterial walls and leads to the development of plaques, which can cause heart attacks and strokes. Darapladib has been studied extensively for its potential as a therapeutic agent in the treatment of atherosclerosis.

Mécanisme D'action

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide inhibits the activity of Lp-PLA2, an enzyme that is involved in the development of atherosclerosis. Lp-PLA2 is responsible for the hydrolysis of oxidized phospholipids, which leads to the formation of pro-inflammatory and pro-atherogenic molecules. By inhibiting the activity of Lp-PLA2, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide reduces the formation of these molecules and reduces the development of atherosclerotic plaques.
Biochemical and Physiological Effects
N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events. In addition, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the levels of oxidized phospholipids in the blood, which are pro-inflammatory and pro-atherogenic molecules. N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to reduce the size of atherosclerotic plaques in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its specificity for Lp-PLA2 and its ability to reduce the formation of pro-inflammatory and pro-atherogenic molecules. However, the limitations of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.

Orientations Futures

For research on N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide include the development of more potent and selective inhibitors of Lp-PLA2, the investigation of the role of Lp-PLA2 in other diseases, and the evaluation of the long-term safety and efficacy of N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in clinical trials. In addition, research is needed to identify biomarkers that can be used to identify patients who are most likely to benefit from treatment with N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide.

Méthodes De Synthèse

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenol with acetyl chloride to form 2-(2,6-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-aminobenzoic acid to form N-(2-(2,6-dimethylphenoxy)acetyl)-4-aminobenzoic acid. The final step involves the reaction of this intermediate with propanoyl chloride to form N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide.

Applications De Recherche Scientifique

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent in the treatment of atherosclerosis. In preclinical studies, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the development of atherosclerotic plaques in animal models. Clinical studies have shown that N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide can reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events.

Propriétés

Nom du produit

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-17(22)20-15-9-6-10-16(11-15)21-18(23)12-24-19-13(2)7-5-8-14(19)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)

Clé InChI

DRSOOVHTYQZUEB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

SMILES canonique

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.